4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Overview
Description
4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is a complex organic compound belonging to the quinazoline family. This compound features a fused tricyclic structure, which includes a quinazoline core and a triazino moiety. Due to its unique chemical structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the reaction of 2-aminophenyl derivatives with appropriate reagents to form the triazinoquinazoline structure. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an anticancer agent, exhibiting cytostatic activity against various cancer cell lines.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.
Industry: In the industry, this compound is used in material science and nanotechnology. Its unique properties enable the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinazoline derivatives: These compounds share a similar core structure and are used in various applications, including anticancer and antimicrobial agents.
Triazinoquinazoline derivatives: These compounds also feature a fused triazinoquinazoline structure and exhibit similar biological activities.
Uniqueness: 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione stands out due to its specific substitution pattern and the presence of the amino group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c17-20-15(23)13(10-6-2-1-3-7-10)19-21-14(22)11-8-4-5-9-12(11)18-16(20)21/h1-9H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIAVOZUORCGAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3N(C2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381710 | |
Record name | 4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89988-41-0 | |
Record name | 4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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